molecular formula C14H20O2Si B14431234 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- CAS No. 81906-09-4

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl-

Cat. No.: B14431234
CAS No.: 81906-09-4
M. Wt: 248.39 g/mol
InChI Key: MTWLSPNEAOIIGE-UHFFFAOYSA-N
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Description

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is an organic compound with a unique structure that includes a butenoic acid backbone substituted with a dimethylphenylsilyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- typically involves the reaction of 3-butenoic acid derivatives with dimethylphenylsilyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired product with high selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for efficiency and cost-effectiveness. The process may include steps such as purification and isolation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- has several scientific research applications:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which 3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- exerts its effects involves interactions with specific molecular targets. The dimethylphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenoic acid, 2-[(dimethylphenylsilyl)methyl]-3-methyl- is unique due to the presence of the dimethylphenylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactions .

Properties

CAS No.

81906-09-4

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

IUPAC Name

2-[[dimethyl(phenyl)silyl]methyl]-3-methylbut-3-enoic acid

InChI

InChI=1S/C14H20O2Si/c1-11(2)13(14(15)16)10-17(3,4)12-8-6-5-7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,16)

InChI Key

MTWLSPNEAOIIGE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C[Si](C)(C)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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